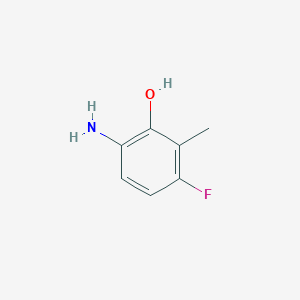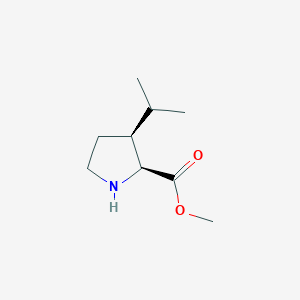
2-(2-Chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetonitrile is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetonitrile typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Nitrile Formation: Introduction of the nitrile group through a reaction such as the Strecker synthesis.
Ether Formation: Formation of the chloroethoxy group via nucleophilic substitution.
Aromatic Substitution: Introduction of the fluoro and methyl groups on the aromatic ring through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of the nitrile group to a carboxylic acid.
Reduction: Reduction of the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions at the chloroethoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-(2-Chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetic acid.
Reduction: Formation of 2-(2-Chloroethoxy)-2-(3-fluoro-2-methylphenyl)ethylamine.
Substitution: Formation of various substituted ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a pharmaceutical intermediate or active ingredient.
Industry: Application in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetonitrile would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Chloroethoxy)-2-phenylacetonitrile
- 2-(2-Chloroethoxy)-2-(3-fluorophenyl)acetonitrile
- 2-(2-Chloroethoxy)-2-(2-methylphenyl)acetonitrile
Uniqueness
2-(2-Chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetonitrile is unique due to the specific combination of functional groups and substituents, which can impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H11ClFNO |
|---|---|
Molekulargewicht |
227.66 g/mol |
IUPAC-Name |
2-(2-chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetonitrile |
InChI |
InChI=1S/C11H11ClFNO/c1-8-9(3-2-4-10(8)13)11(7-14)15-6-5-12/h2-4,11H,5-6H2,1H3 |
InChI-Schlüssel |
CKBKSUUKGRXWKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1F)C(C#N)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4'-Acetyl[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12859100.png)




![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one](/img/structure/B12859115.png)

![1-(4-Chlorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12859130.png)
![1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one](/img/structure/B12859131.png)




